Torvoside K

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

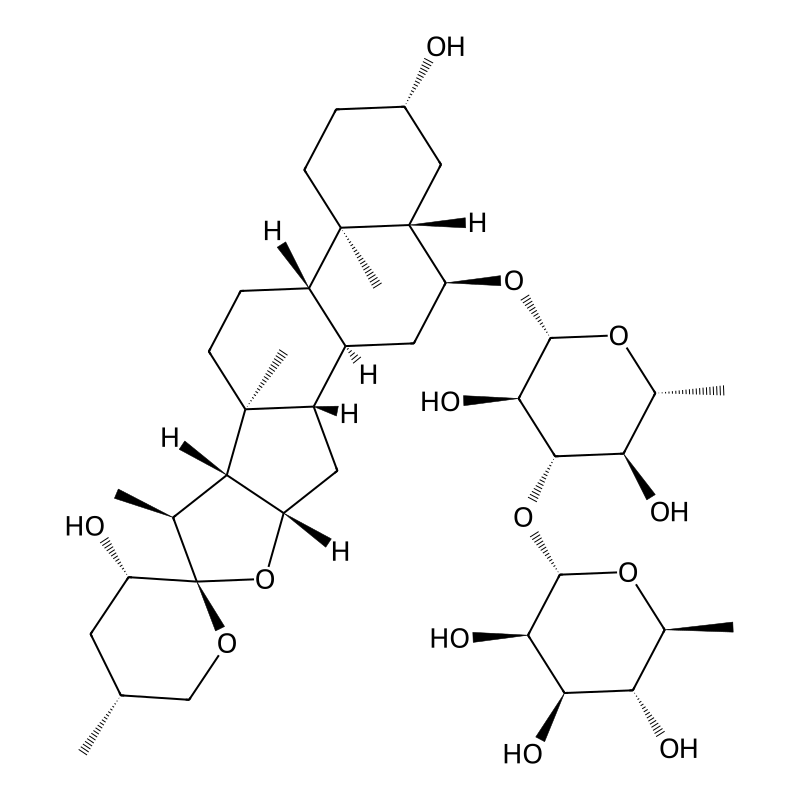

Torvoside K is a steroidal glycoside derived from the plant Solanum torvum, commonly known as the turkey berry. This compound is characterized by its unique chemical structure, which includes a steroid backbone and sugar moieties. Torvoside K has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine due to its antifungal properties.

Torvoside K exhibits significant biological activity, particularly as an antifungal agent. Research indicates that it possesses concentration-dependent antimycotoxigenic effects against strains of Aspergillus flavus and Fusarium verticillioides, inhibiting the production of harmful mycotoxins such as aflatoxin B1 and fumonisin B1 . Additionally, it has been shown to affect ergosterol content in fungal membranes, which is crucial for fungal growth and viability .

The synthesis of Torvoside K can be achieved through various methods, including extraction from natural sources and synthetic routes. The extraction typically involves solvent extraction techniques from the leaves of Solanum torvum. Synthetic approaches may involve regioselective reactions that allow for the modification of steroidal structures to yield Torvoside K or its derivatives .

Torvoside K has potential applications in both agricultural and pharmaceutical fields. Its antifungal properties make it a candidate for developing natural fungicides to combat crop diseases caused by fungal pathogens. In medicine, its ability to inhibit mycotoxin production positions it as a protective agent against mycotoxin contamination in food products .

Interaction studies involving Torvoside K focus on its effects on various biological systems. For example, studies have demonstrated its impact on ergosterol biosynthesis in fungi, which is a critical pathway for fungal survival. Understanding these interactions helps elucidate the mechanisms through which Torvoside K exerts its antifungal effects and informs potential therapeutic applications .

Torvoside K shares structural similarities with other steroidal glycosides but is unique due to its specific sugar moiety configuration and biological activity profile. Here are some similar compounds for comparison:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Torvoside G | Solanum torvum | Antifungal | Different sugar moiety |

| Solasodine | Solanum species | Antimicrobial | Aglycone structure without sugar |

| Digitoxigenin | Digitalis purpurea | Cardiotonic | Contains a different sugar configuration |

| Glycyrrhizin | Glycyrrhiza glabra | Anti-inflammatory | Distinctive triterpenoid structure |

Torvoside K's uniqueness lies in its specific structural attributes that confer potent antifungal properties while also being derived from a widely available plant source.

Biogenetic Pathways in Solanum torvum

The biosynthesis of Torvoside K in Solanum torvum follows the characteristic steroidal saponin biosynthetic pathway, which represents a complex series of enzymatic transformations from simple precursor molecules to the final spirostanol glycoside structure [1]. The biogenetic pathway can be divided into three distinct phases: precursor formation through the mevalonate pathway, sterol backbone construction, and subsequent modification through hydroxylation and glycosylation reactions [1].

The initial phase involves the mevalonate and 2-C-methyl-D-erythritol-4-phosphate pathways, which generate the fundamental building blocks for steroidal saponin synthesis [1]. These pathways produce 2,3-oxidosqualene, the critical precursor molecule that undergoes cyclization to form the basic steroid skeleton [1] [2]. The cyclization process proceeds via the chair-boat-chair conformation, which is characteristic of steroidal saponin formation, distinguishing it from triterpene saponin biosynthesis that utilizes the chair-chair-chair conformation [2].

Following the formation of the basic steroid structure, the pathway involves the generation of cholesterol or β-sitosterol through a series of catalytic reactions involving oxidosqualene cyclases [1]. The spirostanol skeleton of Torvoside K is then formed through specific oxidative modifications at key positions, particularly at carbon-16, carbon-22, and carbon-26 [1]. These hydroxylation reactions are catalyzed by cytochrome P450 enzymes, which introduce the necessary functional groups for subsequent glycosylation [1] [3].

The final stage of Torvoside K biosynthesis involves glycosylation reactions mediated by UDP-glycosyltransferases [1] [3]. These enzymes attach specific sugar moieties to the hydroxylated steroid backbone, creating the characteristic glycoside structure that defines Torvoside K [3]. The molecular formula C₃₉H₆₄O₁₃ and molecular weight of 740.9 grams per mole reflect the complex structure resulting from these biosynthetic transformations [4] [5].

Table 1: Biosynthetic Pathway Components for Steroidal Saponin Production

| Biosynthetic Stage | Key Components/Processes | Enzyme Classes Involved |

|---|---|---|

| Precursor Formation | Mevalonate pathway, 2-C-methyl-D-erythritol-4-phosphate pathway | HMG-CoA reductase, various synthases |

| Sterol Synthesis | 2,3-oxidosqualene cyclization to cholesterol/β-sitosterol | Oxidosqualene cyclases |

| Backbone Modification | Spirostanol skeleton formation | Cytochrome P450 oxidases |

| Hydroxylation | C-16, C-22, C-26 hydroxylation by cytochrome P450 enzymes | Cytochrome P450 hydroxylases |

| Glycosylation | Sugar attachment by UDP-glycosyltransferases | UDP-glycosyltransferases |

| Final Product | Torvoside K and related spirostanol glycosides | Transport proteins |

Research conducted by Yahara and colleagues in 1996 provided foundational insights into the steroidal glycoside composition of Solanum torvum, identifying multiple compounds within the torvoside series [6] [7]. The biogenetic relationships among these compounds suggest a coordinated biosynthetic network where Torvoside K represents one of several structurally related metabolites produced through variations in the hydroxylation and glycosylation patterns [8] [9].

Ecological Role in Plant Defense Mechanisms

Torvoside K functions as a critical component of the plant defense system in Solanum torvum, serving multiple protective roles against fungal pathogens and potentially other biotic stressors [10] [11]. The compound demonstrates significant antifungal activity, with zone of inhibition values ranging from 33.4 to 87.4 percent and minimum inhibitory concentrations between 31.25 and 250 micrograms per milliliter against various pathogenic fungi [4] [12] [10].

The primary ecological function of Torvoside K involves direct antifungal action against soil-borne and foliar pathogens [10] [11]. Research has demonstrated its effectiveness against Aspergillus flavus and Fusarium verticillioides, two economically important mycotoxigenic fungi that pose significant threats to agricultural crops [10] [11]. The compound exhibits concentration-dependent antimycotoxigenic activity, completely inhibiting the production of aflatoxin B1 and fumonisin B1 in both in vitro and in vivo experimental conditions [10] [11].

Table 2: Antifungal Activity of Torvoside K Against Various Fungal Pathogens

| Fungal Species | Zone of Inhibition Range (%) | Minimum Inhibitory Concentration Range (μg/mL) | Mycotoxin Inhibition |

|---|---|---|---|

| Alternaria brassicicola | 33.4-87.4 | 31.25-250 | Not reported |

| Alternaria geophila | 33.4-87.4 | 31.25-250 | Not reported |

| Aspergillus flavus | 33.4-87.4 | 31.25-250 | Aflatoxin B1 (dose-dependent) |

| Fusarium verticillioides | 33.4-87.4 | 31.25-250 | Fumonisin B1 (dose-dependent) |

| Other tested fungi | 33.4-87.4 | 31.25-250 | Not reported |

The mechanism of antifungal action involves disruption of fungal cell wall integrity and interference with ergosterol biosynthesis, essential processes for fungal survival and growth [12]. Torvoside K affects ergosterol content in fungal membranes, which is crucial for maintaining membrane fluidity and function in pathogenic fungi . This mode of action represents an evolved defense strategy that targets fundamental cellular processes in potential fungal invaders.

Recent research has provided evidence for the broader ecological significance of steroidal saponins in plant defense systems [14]. Studies on related Solanum species have demonstrated that plants unable to produce steroidal saponins show increased susceptibility to herbivorous insects, including the leafhopper Empoasca decipiens and the Colorado potato beetle Leptinotarsa decemlineata [14]. These findings suggest that Torvoside K and related compounds may serve dual functions, protecting against both fungal pathogens and insect herbivores [14].

The concentration-dependent nature of Torvoside K activity indicates a sophisticated regulatory mechanism that allows Solanum torvum to modulate its defensive response based on the severity of pathogenic pressure [10] [11]. This adaptive capability enhances the plant's survival in diverse environmental conditions and contributes to its ecological success in various habitats [10].

Distribution Across Plant Tissues and Cultivars

The distribution of Torvoside K within Solanum torvum plant tissues exhibits tissue-specific patterns that reflect the compound's defensive functions and biosynthetic localization [10] [15] [16]. Leaves represent the primary site of Torvoside K accumulation, with the compound being most readily extracted from leaf tissue using chloroform-based extraction methods [10] [11]. This preferential accumulation in photosynthetic tissues aligns with the compound's role in protecting these metabolically active and exposed plant parts.

Aerial parts of Solanum torvum contain significant concentrations of Torvoside K alongside other steroidal saponins, including torvosides A through N and various pregnane glycosides [9] [17]. The co-occurrence of multiple torvoside compounds suggests coordinated biosynthetic activity within aerial tissues and indicates that these plant parts serve as primary defensive barriers against pathogenic organisms [9] [17].

Table 3: Tissue Distribution of Torvoside K and Related Compounds in Solanum torvum

| Plant Tissue/Part | Presence of Torvoside K | Extraction Method | Co-occurring Compounds |

|---|---|---|---|

| Leaves | Confirmed (primary source) | Chloroform extraction | Other steroidal saponins |

| Aerial parts | Confirmed | Sequential solvent extraction | Torvosides A-N, pregnane glycosides |

| Fruits | Related compounds present | Methanol extraction | Torvosides A, H, M, N |

| Roots | Related torvosides present | Various solvent systems | Torvosides A-G |

| Stem | Not specifically reported | Not specified | Secondary metabolites |

Fruit tissues of Solanum torvum contain related torvoside compounds, particularly torvosides A, H, M, and N, though the specific presence of Torvoside K in fruits requires further investigation [15] [18]. The presence of structurally similar compounds in fruit tissues suggests that defensive metabolites are distributed throughout the plant to protect reproductive structures from pathogenic attack [15] [18].

Root systems harbor a distinct subset of torvoside compounds, designated as torvosides A through G, which may represent tissue-specific variants optimized for soil-borne pathogen defense [16] [19]. The differential distribution of torvoside variants across tissues indicates specialized biosynthetic programs that produce compounds tailored to the specific defensive needs of different plant parts [16] [19].

Research utilizing analytical techniques such as desorption electrospray ionization mass spectrometry imaging has demonstrated that plant metabolite distribution often reflects early developmental expression patterns and subsequent tissue-specific accumulation [20]. In the case of Solanum torvum, the tissue-specific distribution of Torvoside K likely results from coordinated expression of biosynthetic genes during plant development and in response to environmental stimuli [20].

The variation in torvoside composition across different cultivars and growth conditions remains an active area of research [21] [16]. Environmental factors, including pathogen pressure, soil conditions, and climatic variables, may influence the biosynthetic production and accumulation patterns of Torvoside K within plant tissues [21]. Understanding these variations is crucial for optimizing cultivation practices and potentially enhancing the natural defensive capabilities of Solanum torvum crops [21].

Table 4: Chemical and Physical Properties of Torvoside K

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₆₄O₁₃ |

| Molecular Weight (g/mol) | 740.9 |

| Chemical Classification | Steroidal Saponin |

| Structural Type | Spirostanol Glycoside |

| Sugar Moieties | Multiple sugar units |

| Aglycone Type | Steroid backbone |

| Solubility | Methanol soluble |

| CAS Number | 185012-38-8 |